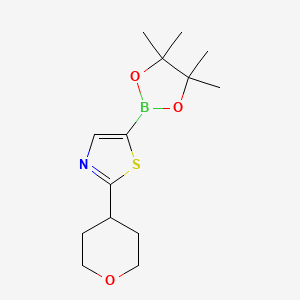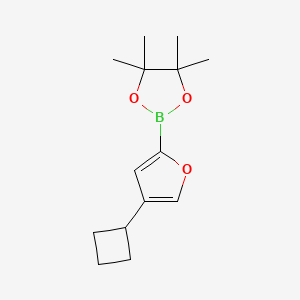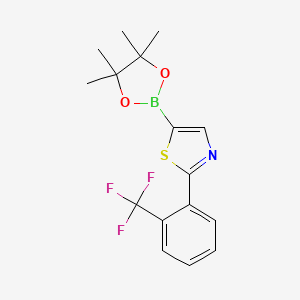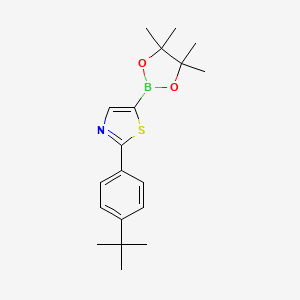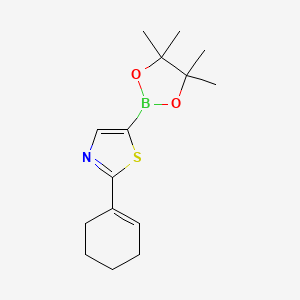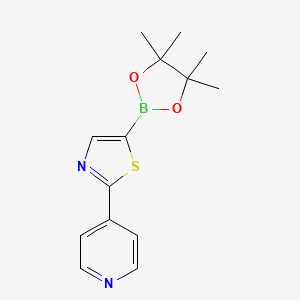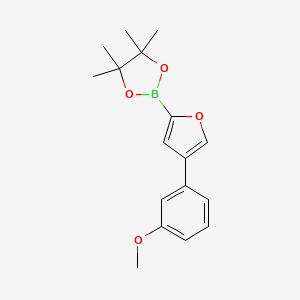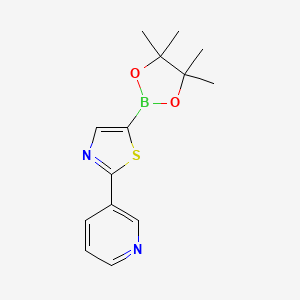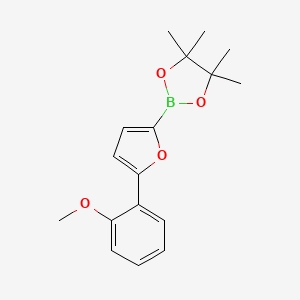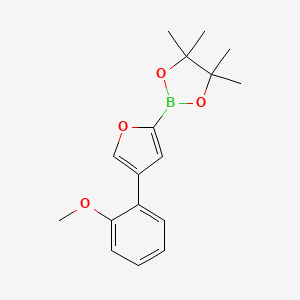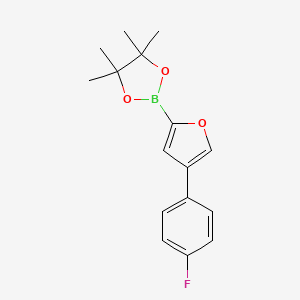
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester (4-FPFPE) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is not fully understood. However, it is believed to involve the formation of a palladium-catalyzed intermediate, which is then converted into the desired product. This intermediate is believed to be formed through the reaction of 4-fluorophenol with ethyl bromoacetate, followed by the reaction of 4-fluorophenyl ethyl ether with 2-boronic acid pinacol ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be non-toxic in laboratory studies and is not believed to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that is not easily degraded. It is also non-toxic and has been found to be effective in a variety of laboratory experiments. However, it is not as effective as other compounds in some experiments, and it is not suitable for use in certain applications due to its low solubility.
Future Directions
There are several potential future directions for the use of 4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester in scientific research. It could be used to synthesize more complex organic compounds, or it could be used to develop new pharmaceuticals. It could also be used to create more efficient catalysts for the formation of carbon-carbon bonds. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester is synthesized through a two-step reaction, beginning with the reaction of 4-fluorophenol with ethyl bromoacetate in the presence of sodium ethoxide to form 4-fluorophenyl ethyl ether. This is followed by the reaction of 4-fluorophenyl ethyl ether with 2-boronic acid pinacol ester in the presence of a palladium catalyst to form this compound.
Scientific Research Applications
4-(4-Fluorophenyl)furan-2-boronic acid pinacol ester has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the synthesis of organic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It has also been used as a reagent in organic synthesis and as a catalyst for the formation of carbon-carbon bonds.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-5-7-13(18)8-6-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVOIPGHVCTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

